5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride

概要

説明

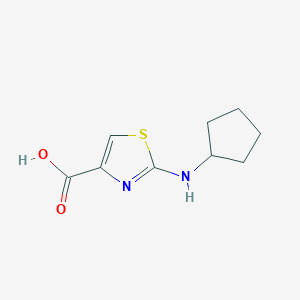

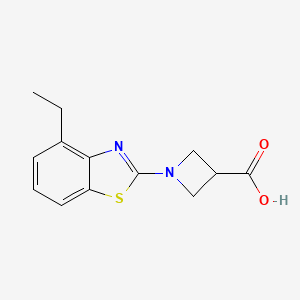

The compound “5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with two methyl groups at the 3rd and 5th positions. The 5th position of the isoxazole is also connected to a thiophene ring via a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiophene rings, both of which are aromatic and contribute to the compound’s stability. The sulfonyl chloride group is a good leaving group, making it reactive and likely to undergo substitution reactions .Chemical Reactions Analysis

As a sulfonyl chloride derivative, this compound would be expected to undergo typical sulfonyl chloride reactions, such as substitution reactions with nucleophiles. The presence of the isoxazole ring may also influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group would make it reactive and possibly susceptible to hydrolysis. The aromatic rings could contribute to its stability and possibly its solubility in organic solvents .科学的研究の応用

Synthesis and Chemical Behavior

- Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of heterocyclic compounds, particularly in the creation of fused heterocycles and isoxazoles. For example, it's used in the synthesis of 7-(o-Hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines, a process that involves Michael addition and reductive cyclization (Reddi, Rao, & Murthy, 1981).

- Reactivity Studies : Research has explored the reactivity of similar compounds in various solvents, contributing to our understanding of their behavior in different chemical environments. This includes studying the reactivity of dimethylisoxazol-5-yl radicals in aromatic and heteroaromatic solvents (Vernin, Siv, Treppendahl, & Metzger, 1976).

Structural and Kinetic Investigations

- Molecular and Electronic Structure Analysis : Investigations into the structural and kinetic aspects of similar molecules have been conducted. This includes the synthesis and X-ray crystallography of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing insights into their molecular-electronic structures (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Development of Novel Compounds

- Novel Compound Synthesis : Research has also focused on developing new compounds using variants of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride. This includes synthesizing novel isoxazole derivatives for potential applications in various fields (Prasad et al., 2011).

Applications in Medicinal Chemistry

- Cardioactivity and Drug Development : Some derivatives of this compound have been studied for their cardioactivity, contributing to the development of new medicinal compounds. For instance, the synthesis and analysis of 4-isoxazolyldihydropyridines related to calcium-channel blockers have been explored (McKenna et al., 1988).

作用機序

Target of Action

Similar compounds such as sulfisoxazole, a sulfonamide antibiotic, are known to target the enzyme dihydropteroate synthetase .

Mode of Action

This inhibition prevents the bacterial synthesis of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Similar compounds are known to affect the folic acid synthesis pathway in bacteria, leading to a halt in bacterial growth .

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption and are metabolized in the liver .

Result of Action

Similar compounds are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a necessary component for bacterial dna replication .

Safety and Hazards

将来の方向性

The study of this compound could be interesting for the development of new synthetic methodologies, given its complex structure and the presence of reactive functional groups. It could also be of interest in the field of medicinal chemistry, where isoxazole derivatives have been studied for their biological activity .

特性

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)16(10,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBKVHRJMPOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)